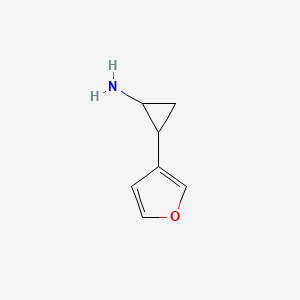

2-(Furan-3-yl)cyclopropan-1-amine

概要

説明

Synthesis Analysis

The synthesis of furan compounds has been a topic of interest in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior . Furan containing compounds are greatly distributed in nature and are used as pharmaceutical agents . They are synthesized by reaction of the corresponding hydrazide with different aldose sugars .Molecular Structure Analysis

The molecular structure of “2-(Furan-3-yl)cyclopropan-1-amine” is represented by the InChI code1S/C7H9NO/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2/t5-,6-/m1/s1 . The molecular weight of this compound is 123.15 . Chemical Reactions Analysis

Cyclopropane, a structural motif in “2-(Furan-3-yl)cyclopropan-1-amine”, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .Physical And Chemical Properties Analysis

The physical form of “2-(Furan-3-yl)cyclopropan-1-amine” is liquid . It has a storage temperature of -10°C .科学的研究の応用

Anticancer Activity

Compounds incorporating furan and/or 1,3,4-thiadiazole ring systems have been synthesized and studied for their anticancer activity against human liver carcinoma cells (HepG-2) and human normal retina pigmented epithelium cells (RPE-1). Some of these compounds have shown high activities with IC 50 values near to that of the reference drug doxorubicin .

Antifungal Activity

It has been found that certain compounds containing furan inhibited the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL .

Pharmaceutical Applications

Furan-containing compounds have gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior. Substituents at the C-2 position afforded derivatives which are greatly distributed in nature .

Agrochemical Applications

Furan is processed from furfural, which is an organic compound obtained from biomass feedstock. Thus, furan is a green and environmentally friendly material. It is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .

5. Synthesis of Diverse Alicyclic or Heterocyclic Products Enetriketones containing several electrophilic and nucleophilic sites with different reactivity are attractive objects for designing various transformations, including condensations, which could afford diverse alicyclic or heterocyclic products .

6. Synthesis of New Acyclic Nucleoside Analogs Structurally modified nucleosides as acyclic and C-nucleoside analogues revealed a spectrum of medicinal properties, including antibiotic, antiviral, and antitumor activities .

Safety and Hazards

将来の方向性

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been gaining attention . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . This suggests that “2-(Furan-3-yl)cyclopropan-1-amine” and similar compounds may have potential future applications in the field of green chemistry .

作用機序

Target of Action

Furan derivatives, which include 2-(furan-3-yl)cyclopropan-1-amine, have been noted for their significant antibacterial activity . This suggests that the compound may interact with bacterial cells as its primary target.

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that 2-(Furan-3-yl)cyclopropan-1-amine may interact with its targets in a way that exploits these characteristics.

Biochemical Pathways

Given the noted antibacterial activity of furan derivatives , it is plausible that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.

Result of Action

Given the antibacterial activity of furan derivatives , the compound may result in the inhibition of bacterial growth or death of bacterial cells.

特性

IUPAC Name |

2-(furan-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRIXRUBHHRCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-yl)cyclopropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

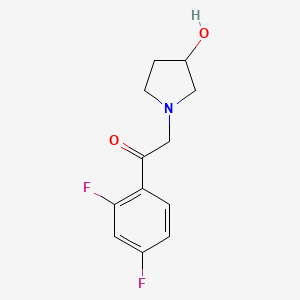

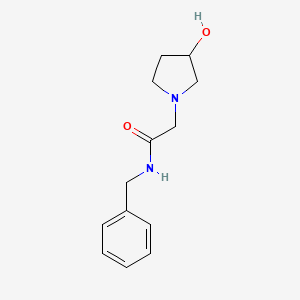

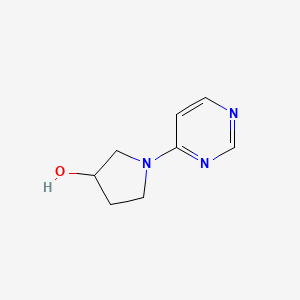

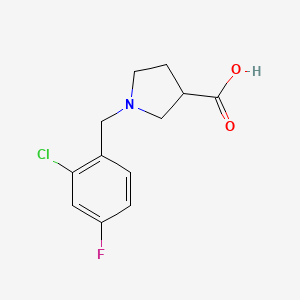

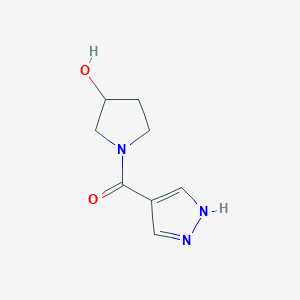

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)

![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)